N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenoxy)propanamide
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenoxy)propanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0699153
InChI:
InChI=1S/C17H16FNO4/c1-11(23-14-5-3-2-4-13(14)18)17(20)19-9-12-6-7-15-16(8-12)22-10-21-15/h2-8,11H,9-10H2,1H3,(H,19,20)
SMILES:
CC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=CC=C3F
Molecular Formula:
C17H16FNO4
Molecular Weight:
317.31 g/mol
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenoxy)propanamide
CAS No.:
Cat. No.: VC0699153
Molecular Formula: C17H16FNO4
Molecular Weight: 317.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16FNO4 |
|---|---|
| Molecular Weight | 317.31 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenoxy)propanamide |
| Standard InChI | InChI=1S/C17H16FNO4/c1-11(23-14-5-3-2-4-13(14)18)17(20)19-9-12-6-7-15-16(8-12)22-10-21-15/h2-8,11H,9-10H2,1H3,(H,19,20) |
| Standard InChI Key | JLHPWCFYIOXNHL-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=CC=C3F |
| Canonical SMILES | CC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=CC=C3F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator